3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride
Description
Properties
IUPAC Name |
1-methyl-3-(piperidin-4-ylmethyl)urea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-9-8(12)11-6-7-2-4-10-5-3-7;/h7,10H,2-6H2,1H3,(H2,9,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPUTZWRDLPJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CCNCC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044745-32-4 | |
| Record name | 3-methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Piperidin-4-ylmethylamine Synthesis
Piperidin-4-ylmethylamine serves as a critical intermediate. One approach involves the reduction of 4-cyano-piperidine derivatives. For example, 4-(aminomethyl)piperidine can be synthesized via catalytic hydrogenation of 4-(cyanomethyl)piperidine using Raney nickel or palladium catalysts under hydrogen atmosphere. Alternatively, Mannich condensation reactions, as demonstrated in the synthesis of 3-isopropyl-2,6-diphenylpiperidin-4-one, provide a route to functionalized piperidines. Protecting group strategies (e.g., Boc or Cbz) are often employed to prevent side reactions during subsequent steps.
Urea Formation Strategies
Isocyanate-Mediated Urea Synthesis
A widely utilized method involves the reaction of primary amines with isocyanates. For 3-methyl-1-[(piperidin-4-yl)methyl]urea, treating piperidin-4-ylmethylamine with methyl isocyanate in anhydrous dichloromethane or tetrahydrofuran at 0–25°C yields the urea derivative. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming a carbamate intermediate that tautomerizes to the urea. Excess isocyanate may lead to bis-urea formation, necessitating careful stoichiometric control.
Example Protocol (Adapted from):
- Dissolve piperidin-4-ylmethylamine (1.0 equiv) in dry dichloromethane.
- Add methyl isocyanate (1.1 equiv) dropwise at 0°C under nitrogen.
- Stir at room temperature for 12 h.
- Concentrate under reduced pressure and purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).
Carbodiimide Coupling Reactions
Alternative routes employ carbodiimides (e.g., EDC or DCC) to activate carboxylic acids or carbamates for urea formation. For instance, reacting piperidin-4-ylmethylamine with methyl carbamate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates urea bond formation. This method avoids handling volatile isocyanates but requires stringent anhydrous conditions.
Key Considerations:
- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance reagent solubility.
- Base Addition: Triethylamine or DIEA neutralizes HCl byproducts, driving the reaction forward.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt. Treating the urea derivative with hydrochloric acid (1.0–1.5 equiv) in ethanol or diethyl ether precipitates the hydrochloride salt, which is isolated via filtration and dried under vacuum. Recrystallization from ethanol/water mixtures improves purity.
- Dissolve 3-methyl-1-[(piperidin-4-yl)methyl]urea (1.0 g) in ethanol (10 mL).
- Add concentrated HCl (37%, 0.5 mL) dropwise with stirring.
- Cool to 4°C for 24 h to precipitate the hydrochloride salt.
- Filter, wash with cold ethanol, and dry at 40°C under vacuum.
Methodological Comparisons and Optimization
Yield and Purity Considerations
Analytical Characterization
Critical characterization data include:
- ¹H NMR (D₂O): δ 1.45–1.70 (m, 2H, piperidine H), 2.80–3.10 (m, 5H, NCH₂ and NCH₃), 3.30–3.50 (m, 2H, CH₂NH).
- ESI-MS: m/z 186.2 [M + H]⁺ (free base).
Industrial-Scale Adaptations
Patent US20070093501A1 highlights scalable processes for urea derivatives, recommending continuous flow reactors for isocyanate reactions to enhance safety and efficiency. Temperature control (−10 to 10°C) minimizes byproducts, while in-line FTIR monitoring ensures reaction completion.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Piperidine-Substituted Ureas
3-Methyl-1-[(piperidin-2-yl)methyl]urea Hydrochloride
- Molecular Formula : C₈H₁₈ClN₃O
- Molecular Weight : 207.70 g/mol
- Substituent Position : Piperidin-2-yl group attached via methylene to urea.
3-Methyl-1-(piperidin-3-yl)urea Hydrochloride
- Key Difference : The absence of a methylene bridge shortens the distance between the urea and piperidine moieties, which may reduce conformational flexibility and alter pharmacodynamic properties.
3-Methyl-1-[(piperidin-4-yl)methyl]urea Hydrochloride
Functional Group Variations: Hydroxyl and Ester Derivatives
Methyl 4-(4-hydroxypiperidin-4-yl)benzoate Hydrochloride
Data Table: Structural and Commercial Comparison
*Inferred from structural isomer data; †Estimated based on structure; ‡Estimated from name.
Key Research Implications
Positional Isomerism : The 4-yl isomer’s methylene linker likely improves target engagement compared to 2-yl or 3-yl derivatives due to enhanced flexibility and optimal binding geometry.
Functional Group Impact : Hydroxyl and ester groups in the benzoate derivative increase polarity, making it suitable for aqueous environments or prodrug applications.
Commercial Accessibility : The 4-yl compound is priced competitively (403.00 €/100 mg), suggesting scalable synthesis routes.
Biological Activity
3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings and presenting data tables for clarity.
Structural Information
- Molecular Formula : C₈H₁₇N₃O
- SMILES : CNC(=O)NCC1CCNCC1
- InChI : InChI=1S/C8H17N3O/c1-9-8(12)11-6-7-2-4-10-5-3-7/h7,10H,2-6H2,1H3,(H2,9,11,12)
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 171.24 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
This compound exhibits biological activity through its interaction with specific molecular targets. It is believed to modulate enzyme activities and influence various biochemical pathways, which can lead to significant cellular changes such as apoptosis in cancer cells.
Pharmacological Effects
Research indicates that compounds with similar structures often display a range of pharmacological effects, including:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar piperidine derivatives have shown effectiveness against various bacterial strains .
Cancer Research
In vitro studies have indicated that piperidine derivatives can induce apoptosis in cancer cells by affecting pro-apoptotic and anti-apoptotic gene expressions. This suggests that this compound may also possess anticancer properties worth exploring.
Comparative Analysis with Similar Compounds
The following table compares the biological activities of this compound with other related compounds:
| Compound Name | Biological Activity Profile |
|---|---|
| This compound | Potential enzyme inhibition; possible antimicrobial effects |
| 1-Methyl-3-(piperidin-4-yl)urea hydrochloride | Exhibited diverse pharmacological effects; enzyme interactions reported |
| 3-Methyl-1-(piperidin-2-yl)urea hydrochloride | Similar structural features; potential for varied biological activity |
Q & A
Q. What synthetic routes are recommended for 3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or urea-forming reactions. For optimization:
- Base Selection : Sodium hydride or potassium carbonate facilitates deprotonation and coupling reactions. Adjusting the base strength can improve reaction efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. Solvent screening via Design of Experiments (DoE) can identify optimal conditions .
- Temperature Control : Gradual heating (40–80°C) minimizes side reactions. Use real-time monitoring (e.g., in situ FTIR) to track intermediate formation .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms piperidine ring substitution patterns and urea linkage integrity .
- FTIR : Validate carbonyl (C=O) stretching vibrations (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- Chromatography :
- HPLC-MS : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolve hydrochloride salt formation and hydrogen-bonding networks .
Q. What are the key stability considerations and storage protocols for this compound?
- Stability : Hydrochloride salts are hygroscopic; prolonged exposure to humidity causes deliquescence. Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways .
- Storage : Store at 2–8°C in airtight containers under nitrogen. Use desiccants (e.g., silica gel) to mitigate moisture absorption .
Advanced Research Questions
Q. How can factorial design methodologies optimize synthesis variables and resolve contradictory yield data?
- Variable Screening : Use 2^k factorial designs to test temperature, solvent ratio, and catalyst concentration. For example, a 2³ design reduces experimental runs while identifying interactions between variables .
- Response Surface Methodology (RSM) : Apply Central Composite Design (CCD) to model non-linear relationships and pinpoint optimal conditions (e.g., 65°C, 1:3 substrate/base ratio) .
- Data Contradiction Analysis : Replicate outliers and use ANOVA to distinguish experimental noise from systemic errors. Cross-validate with computational predictions (e.g., quantum mechanical calculations) .
Q. What computational strategies predict reaction pathways and guide experimental optimization?
- Reaction Path Search : Density Functional Theory (DFT) calculates transition-state energies to identify feasible pathways. Tools like Gaussian or ORCA model urea bond formation energetics .
- AI-Driven Synthesis Planning : Platforms such as Reaxys or Pistachio leverage retrosynthetic algorithms to propose routes, reducing trial-and-error experimentation .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to refine solvent selection (e.g., DMF vs. THF) .
Q. How should researchers address discrepancies in biological activity data across assay systems?
- Assay Validation : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) using positive controls (e.g., known kinase inhibitors) .
- Metabolic Stability Testing : Compare in vitro (microsomal) and in vivo (rodent) half-lives to identify species-specific metabolism differences .
- Dose-Response Analysis : Use Hill equation modeling to quantify EC₅₀/IC₅₀ variations and assess target selectivity .
Q. Methodological Notes
- Safety Protocols : Follow OSHA guidelines for handling hydrochloride salts. Use PPE (nitrile gloves, P95 respirators) and fume hoods during synthesis .
- Data Reproducibility : Archive raw spectral/chromatographic data in FAIR-compliant repositories (e.g., PubChem) for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
